![molecular formula C24H25N3O6S B2471541 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide CAS No. 781628-99-7](/img/structure/B2471541.png)
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The chemical compound "3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide" represents a specific molecule with potential interest in various scientific research fields. This compound, due to its complex structure, might be involved in numerous biological activities and pharmacological properties. The research applications of such compounds often focus on their interaction with biological systems, potential therapeutic benefits, and chemical properties that can lead to novel drug discoveries or enhancements in various treatment methodologies.
Pharmacological and Biological Applications
Research in pharmacology and medicinal chemistry has identified compounds structurally related to this compound as potential candidates for therapeutic applications. For example, the pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the importance of structural analogs in developing therapeutic agents (Raut et al., 2020). Similarly, the study of quinazoline derivatives for their optoelectronic materials indicates the wide-ranging applications of complex organic molecules in fields beyond traditional pharmacology (Lipunova et al., 2018).
Drug Discovery and Development
In the realm of drug discovery, compounds like this compound may play a critical role in the synthesis of novel therapeutic agents. For instance, the exploration of benzothiazole derivatives reveals their significance in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties (Bhat & Belagali, 2020). This underscores the potential for compounds with complex structures to contribute significantly to the development of new medicines.
Mécanisme D'action
Target of Action
SBI-477, also known as “3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide” or “SMR000263903”, primarily targets the transcription factor MondoA . MondoA plays a crucial role in regulating nutrient metabolism and energy homeostasis in the body .
Mode of Action
SBI-477 stimulates insulin signaling by deactivating MondoA . This deactivation leads to reduced expression of the insulin pathway suppressors thioredoxin-interacting protein (TXNIP) and arrestin domain–containing 4 (ARRDC4) .
Biochemical Pathways
SBI-477 coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes . This dual action affects both lipid and glucose metabolism pathways, leading to improved insulin signaling .
Result of Action
The deactivation of MondoA by SBI-477 results in enhanced cellular glucose uptake and reduced myocyte lipid accumulation . Furthermore, an analog of SBI-477 has been shown to suppress TXNIP expression, reduce muscle and liver TAG levels, enhance insulin signaling, and improve glucose tolerance in mice fed a high-fat diet .
Propriétés
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVXFZDWAIFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.